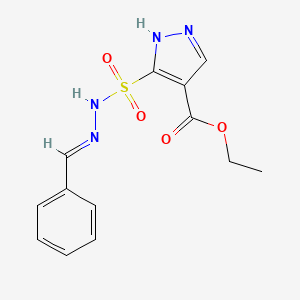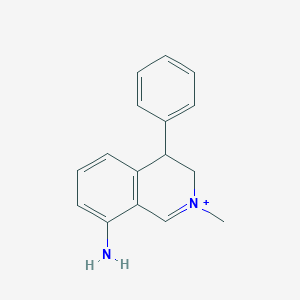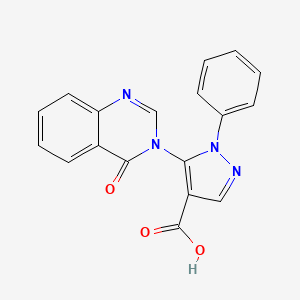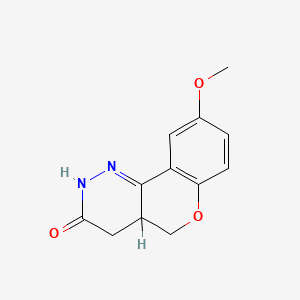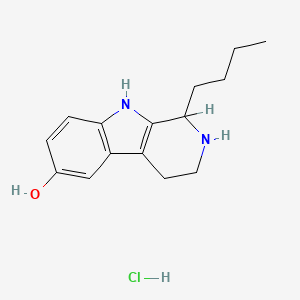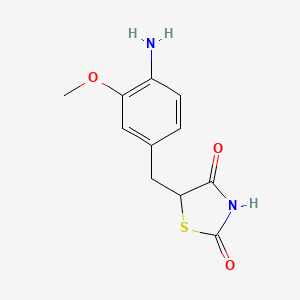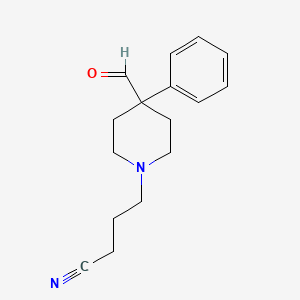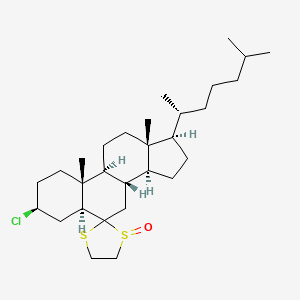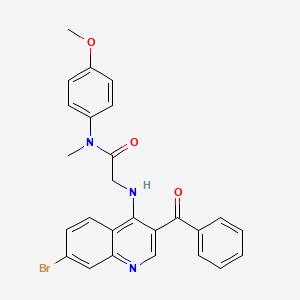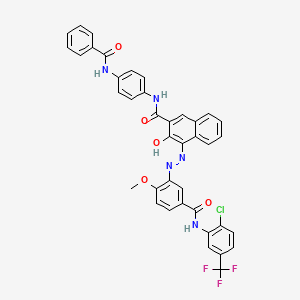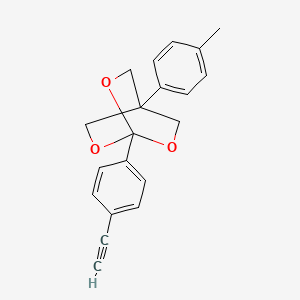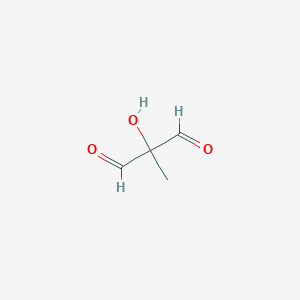
Methylreductone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylreductone is a chemical compound with the molecular formula C4H6O3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylreductone can be synthesized through various methods. One common approach involves the oxidation of 2-methylnaphthalene or 2-methylnaphthol . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methylreductone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: this compound can be reduced to form simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Methylreductone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methylreductone exerts its effects involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Methylreductone can be compared with other similar compounds, such as:
Methotrexate: A folate derivative used in cancer treatment, it has a different mechanism of action and therapeutic use compared to this compound.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Properties
CAS No. |
90980-80-6 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-hydroxy-2-methylpropanedial |
InChI |
InChI=1S/C4H6O3/c1-4(7,2-5)3-6/h2-3,7H,1H3 |
InChI Key |
SQHUBVCIVAIUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


